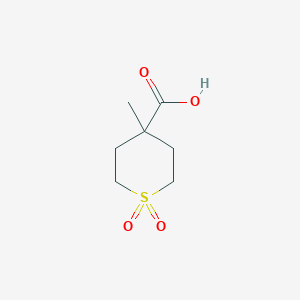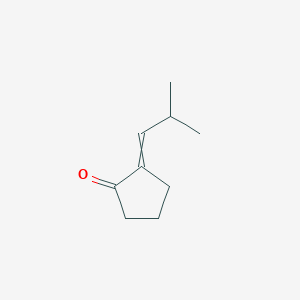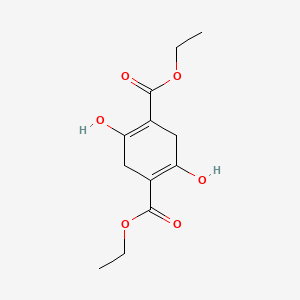
4-Methyl-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid
説明
4-Methyl-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid, also known as MTC, is a sulfur-containing heterocyclic compound that has been used in various scientific research applications. It is a derivative of thiazolidine-2,4-dione and has been synthesized using different methods.
科学的研究の応用
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 4-Methyl-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid, have been studied for their role in biorenewable chemical production and their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids can become inhibitory at concentrations below desired yields, affecting cell membrane integrity and decreasing microbial internal pH. Understanding these effects aids in developing metabolic engineering strategies for more robust strains suitable for industrial applications (Jarboe, Royce, & Liu, 2013).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol derivatives have been highlighted for their role in developing fluorescent chemosensors, detecting various analytes with high selectivity and sensitivity. While not directly about 4-Methyl-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid, this research parallels the potential applications of carboxylic acid derivatives in creating sensitive detection systems for environmental and biomedical fields (Roy, 2021).
Metabolic Activation and Toxicology
Carboxylic acids' metabolic activation has been linked to the formation of acyl-glucuronides and acyl-CoA thioesters, potentially playing a role in adverse reactions and toxicity. This research provides insight into the chemical reactivity of carboxylic acid derivatives, including 4-Methyl-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid, underscoring the importance of understanding their metabolic pathways to predict and mitigate potential toxic effects (Skonberg et al., 2008).
Environmental Remediation
Carboxylic acids have been investigated for their role in mediating the reduction of toxic Cr(VI) to Cr(III), highlighting the potential of these compounds in environmental remediation efforts. The use of carboxylic acids, including those structurally related to 4-Methyl-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid, offers a promising clean and efficient method for detoxifying contaminated waters and sites (Jiang et al., 2019).
特性
IUPAC Name |
4-methyl-1,1-dioxothiane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-7(6(8)9)2-4-12(10,11)5-3-7/h2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQHGENFZNCQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601167732 | |
| Record name | 2H-Thiopyran-4-carboxylic acid, tetrahydro-4-methyl-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601167732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid | |
CAS RN |
1713163-23-5 | |
| Record name | 2H-Thiopyran-4-carboxylic acid, tetrahydro-4-methyl-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1713163-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Thiopyran-4-carboxylic acid, tetrahydro-4-methyl-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601167732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3048434.png)


